![molecular formula C43H42N2O3S3 B12587031 (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12587031.png)
(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate is a complex organic molecule It is characterized by its unique structure, which includes multiple benzothiazole rings and a sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole rings. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. The key steps in the synthesis include:
Formation of Benzothiazole Rings: This is usually achieved through the cyclization of ortho-aminothiophenol with carboxylic acids or their derivatives.
Condensation Reactions: The formation of the cyclohexene ring and the linking of the benzothiazole units are achieved through condensation reactions, often using aldehydes or ketones as reactants.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions would be essential to ensure high yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the sulfonate group, leading to the formation of different reduced species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole rings or the ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or alkanes.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other materials due to its stable and colorful nature.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzothiazole rings can intercalate with DNA, affecting gene expression and protein synthesis. The sulfonate group can interact with enzymes, inhibiting their activity. The overall effect is a combination of these interactions, leading to changes in cellular processes and functions.
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler structure with similar chemical properties.
Ethylbenzothiazole: Similar to the target compound but lacks the sulfonate group.
Sulfonated Benzothiazole: Contains the sulfonate group but has a different overall structure.
Uniqueness
The uniqueness of (2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate lies in its combination of multiple benzothiazole rings, ethyl groups, and a sulfonate group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C43H42N2O3S3 |
|---|---|
分子量 |
731.0 g/mol |
IUPAC名 |
(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H35N2S2.C7H8O3S/c1-5-37-32(39-30-17-15-26-11-7-9-13-28(26)34(30)37)20-24-19-25(23-36(3,4)22-24)21-33-38(6-2)35-29-14-10-8-12-27(29)16-18-31(35)40-33;1-6-2-4-7(5-3-6)11(8,9)10/h7-21H,5-6,22-23H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
YFVCHOAHDQXSKD-UHFFFAOYSA-M |
異性体SMILES |
CCN1/C(=C/C2=C/C(=C\C3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)/CC(C2)(C)C)/SC6=C1C7=CC=CC=C7C=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
正規SMILES |
CCN1C(=CC2=CC(=CC3=[N+](C4=C(S3)C=CC5=CC=CC=C54)CC)CC(C2)(C)C)SC6=C1C7=CC=CC=C7C=C6.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine](/img/structure/B12586960.png)
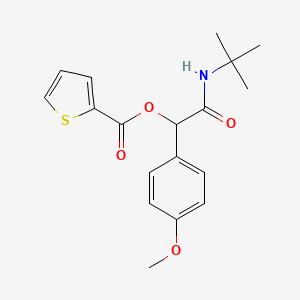
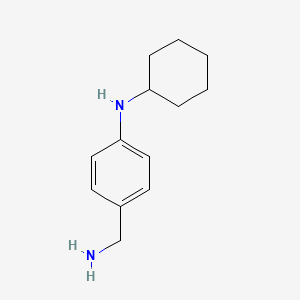
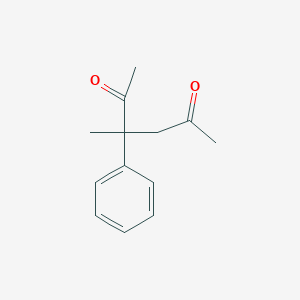
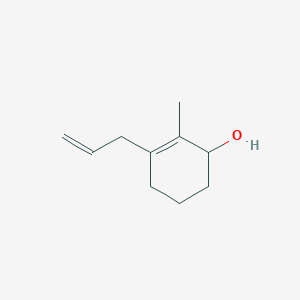
![{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12587012.png)

![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)

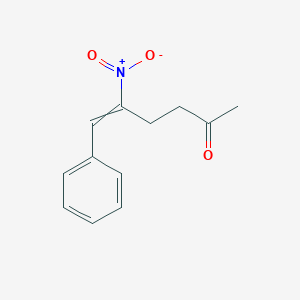
![Phenol, 2-[(1-cyclohexyl-3-butenyl)amino]-3-methyl-](/img/structure/B12587035.png)
![9H-Pyrido[3,4-b]indole-3-carboxamide, 1-bromo-](/img/structure/B12587039.png)
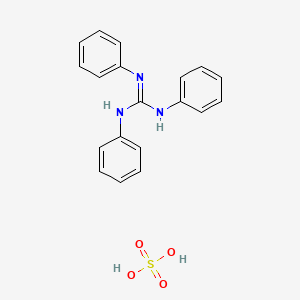
![Methyl 2-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12587054.png)
